3-Chlorophenyl cyclohexanecarboxylate
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Overview
Description
Cyclohexanecarboxylic acid, 3-chlorophenyl ester is an organic compound that combines the structural elements of cyclohexane, carboxylic acid, and chlorophenyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanecarboxylic acid, 3-chlorophenyl ester can be synthesized through esterification reactions. One common method involves the reaction of cyclohexanecarboxylic acid with 3-chlorophenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of cyclohexanecarboxylic acid, 3-chlorophenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxylic acid, 3-chlorophenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases, yielding cyclohexanecarboxylic acid and 3-chlorophenol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Cyclohexanecarboxylic acid and 3-chlorophenol.
Reduction: Cyclohexanemethanol and 3-chlorophenol.
Substitution: Various substituted phenyl esters depending on the nucleophile used.
Scientific Research Applications
Cyclohexanecarboxylic acid, 3-chlorophenyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexanecarboxylic acid, 3-chlorophenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing cyclohexanecarboxylic acid and 3-chlorophenol, which may interact with biological pathways. The chlorophenyl group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid, 4-chlorophenyl ester: Similar structure but with the chlorine atom in the para position.
Cyclohexanecarboxylic acid, 2-chlorophenyl ester: Similar structure but with the chlorine atom in the ortho position.
Cyclohexanecarboxylic acid, phenyl ester: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Uniqueness
Cyclohexanecarboxylic acid, 3-chlorophenyl ester is unique due to the position of the chlorine atom, which can influence its reactivity and interactions with other molecules. This positional difference can lead to variations in biological activity and chemical behavior compared to its isomers.
Properties
CAS No. |
101068-40-0 |
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Molecular Formula |
C13H15ClO2 |
Molecular Weight |
238.71 g/mol |
IUPAC Name |
(3-chlorophenyl) cyclohexanecarboxylate |
InChI |
InChI=1S/C13H15ClO2/c14-11-7-4-8-12(9-11)16-13(15)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2 |
InChI Key |
MIYBJBJEGAWJEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)OC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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